(R)-hydroprene

Description

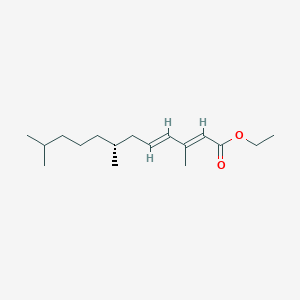

Structure

3D Structure

Properties

CAS No. |

65733-19-9 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

ethyl (2E,4E,7R)-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m1/s1 |

InChI Key |

FYQGBXGJFWXIPP-RCSINJDYSA-N |

SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C[C@H](C)CCCC(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Origin of Product |

United States |

Stereochemical Investigations and Synthesis Pathways of R Hydroprene

Enantiomeric Purity and Isomeric Characterization of (R)-hydroprene

The determination of enantiomeric purity and the characterization of hydroprene's isomers are critical for understanding its properties and for regulatory purposes. mdpi.comnih.gov Since enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point), specialized techniques are required for their separation and analysis. lumenlearning.comlibretexts.org

Analytical Separation and Characterization:

The resolution of hydroprene's racemic mixtures into individual enantiomers is typically achieved using chiral chromatography. ntu.edu.sgnih.gov High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can effectively separate the (R) and (S) enantiomers. ntu.edu.sg The principle behind this separation is the differential interaction of each enantiomer with the chiral environment of the column, causing them to travel at different rates and elute at different times. ntu.edu.sg

Once separated, the isomers are characterized using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure. While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent can create diastereomers, which do have distinct NMR spectra. ntu.edu.sg

A study that isolated the (2E,4E)-isomer of (S)-(+)-hydroprene provides an example of the specific data obtained during characterization. butlerov.com The individual isomer was isolated by column chromatography and analyzed to determine its specific properties. butlerov.com

Table 1: Spectroscopic and Physical Data for (2E,4E)-isomer of (S)-(+)-hydroprene

| Property | Value |

| Optical Rotation | [α]D²⁸ +3.41º (c 0.80, MeOH) |

| IR Spectrum (cm⁻¹) | 1735 (C=O), 1640 (C=C) |

| ¹H NMR (δ, ppm) | 5.67 (s, 1H, H-2), 6.08 (m, 2H, H-4, H-5), 2.26 (s, 3H, H₃C-3) |

Data sourced from a study on the synthesis of (S)-(+)-hydroprene. butlerov.com

Asymmetric Synthesis Strategies for this compound

Asymmetric synthesis refers to methods that selectively produce one enantiomer over the other. nih.gov While much of the documented research focuses on synthesizing the more biologically active (S)-hydroprene, the principles and pathways can be adapted to produce this compound. This is typically achieved by using a starting material that is already enantiomerically pure, a concept known as the "chiral pool" approach.

Key Synthesis Pathways:

Synthesis from (R)-4-Menthen-3-one: One documented strategy involves the synthesis of optically pure (S)-(+)-hydroprene starting from (R)-4-menthen-3-one. butlerov.com A key step in this pathway is a condensation reaction with a phosphonate. butlerov.com To synthesize the this compound enantiomer, the same synthetic route would logically be followed, but starting with the opposite enantiomer, (S)-4-menthen-3-one.

Synthesis from L-(-)-Menthol: Another approach prepares (S)-(+)-hydroprene from L-(-)-menthol, which first involves creating the chiral synthon (R)-4-menthenone. researchgate.net The synthesis of this compound could similarly be envisioned by starting with the enantiomeric D-(+)-menthol.

Suzuki-Miyaura Cross-Coupling: A stereoselective synthesis for (S)-(+)-hydroprene has been developed that utilizes a Suzuki-Miyaura cross-coupling reaction as the crucial step for forming the C2-C3 olefin with a high degree of stereocontrol. researchgate.netsioc.ac.cn This modern synthetic method provides an efficient route to the target molecule. sioc.ac.cn

Table 2: Overview of Asymmetric Synthesis Strategies for Hydroprene (B1673459) Enantiomers

| Strategy | Chiral Precursor for (S)-Hydroprene | Key Reaction Step |

| Chiral Pool Synthesis 1 | (R)-4-Menthen-3-one butlerov.com | Phosphonate Condensation butlerov.com |

| Chiral Pool Synthesis 2 | L-(-)-Menthol researchgate.net | Ozonolytic Decyclization researchgate.net |

| Stereoselective Synthesis | Bromoester researchgate.net | Suzuki-Miyaura Cross-Coupling researchgate.netsioc.ac.cn |

Influence of Chirality on Biological Activity of Hydroprene Enantiomers

Chirality has a profound impact on the biological activity of hydroprene. biyokimya.vet In biological systems, molecules interact with chiral entities like enzymes and receptors, which can distinguish between enantiomers, leading to different physiological responses. mdpi.comnih.gov The enantiomer that produces the desired biological effect is known as the eutomer, while the less active or inactive one is the distomer. mdpi.com

In the case of hydroprene, the (S)-enantiomer is consistently identified as the eutomer, possessing significantly higher insect juvenile hormone activity. herts.ac.uknih.govherts.ac.uk The (R)-enantiomer is, therefore, the distomer with substantially lower biological activity.

Comparative Activity:

General Insect Activity: Research on various insect species, including Aedes aegypti and Musca domestica, showed that the (S)-(+) enantiomer exhibited approximately twice the juvenile hormone activity of the racemic mixture. google.com This 2:1 activity ratio is typical for racemic mixtures where one optical isomer is the predominantly active species. google.com

Cockroach Control: It was discovered that (S)-(+) hydroprene has unexpectedly superior juvenile hormone activity on cockroaches compared to the racemic mixture. google.com Consequently, formulations for cockroach control may preferably contain a high percentage of the (S)-enantiomer, with less than 10% or even less than 2% of the (R)-enantiomer. google.com

Table 3: Relative Biological Activity of Hydroprene Enantiomers

| Enantiomer/Mixture | Role | Relative Biological Activity |

| (S)-hydroprene | Eutomer | High; the primary active isomer. herts.ac.ukherts.ac.uk |

| This compound | Distomer | Low to negligible. |

| (R,S)-hydroprene (Racemic) | Mixture | Approximately 50% of the activity of pure (S)-hydroprene. google.com |

Mechanistic Elucidation of R Hydroprene Action in Arthropods

Molecular Mimicry of Endogenous Juvenile Hormones

(R)-hydroprene acts as an agonist of the juvenile hormone (JH), a natural insect hormone that regulates the transition between life stages. nih.govjst.go.jp In immature insects, high titers of JH maintain the larval state, preventing metamorphosis. jst.go.jpnih.gov As the insect prepares for metamorphosis, natural JH levels decline, permitting the steroid hormone ecdysone (B1671078) to initiate the transformation to a pupa and then an adult. nih.govnih.gov By introducing this compound, an excess of JH-like activity is present at a time when it should be absent, leading to a catastrophic disruption of the metamorphic process. researchgate.netusda.gov

The molecular target for juvenile hormones and their mimics is the juvenile hormone receptor, which is understood to be a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai). jst.go.jp this compound binds to this receptor complex, initiating a signaling cascade. jst.go.jp Met, a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) family of transcription factors, is essential for this process. nih.govnih.gov Studies in the red flour beetle, Tribolium castaneum, have shown that genetic knockdown of Met confers resistance to hydroprene (B1673459), preventing the induction of supernumerary larval stages. nih.gov

Further research has identified another critical component in this pathway: the steroid receptor co-activator (SRC), which is also a member of the bHLH-PAS family. nih.govuky.edu Evidence suggests that SRC is required for the transduction of the JH signal, potentially by forming a functional complex with Met. nih.gov Upon binding of this compound to the receptor complex, a conformational change likely occurs, leading to the recruitment of co-activators and the subsequent upregulation of JH-response genes. researchgate.net A key primary response gene is Krüppel homolog 1 (Kr-h1), whose transcription is rapidly induced following JH or JHM application and is responsible for mediating the anti-metamorphic effects of the hormone. jst.go.jpnih.gov In some insects, specific binding proteins in the hemolymph can protect hydroprene from degradation by general esterases, ensuring its transport to target tissues. nih.gov

| Protein Name | Family/Type | Role in this compound Action | Key Findings |

| Methoprene-tolerant (Met) | bHLH-PAS Transcription Factor | Primary receptor component for JH and its mimics. nih.govuky.edu | Essential for JH signal transduction. Its knockdown confers resistance to hydroprene. nih.gov |

| Taiman (Tai) | bHLH-PAS Transcription Factor | Heterodimeric partner of Met in forming the functional JH receptor. jst.go.jp | Works in concert with Met to bind JH/JHM and regulate target gene expression. jst.go.jp |

| Steroid Receptor Co-activator (SRC) | bHLH-PAS Transcription Factor | Required co-activator for JH signal transduction. nih.govuky.edu | Essential for the expression of JH-response genes; may function as a heterodimer with Met. nih.gov |

| Krüppel homolog 1 (Kr-h1) | Zinc Finger Transcription Factor | Primary early response gene; effector of the anti-metamorphic signal. jst.go.jpnih.gov | Transcription is directly upregulated by the hydroprene-activated Met/SRC/Tai complex. jst.go.jpnih.gov |

The developmental fate of an insect is determined by the precise interplay between JH and ecdysteroids (molting hormones), primarily 20-hydroxyecdysone (B1671079) (20E). nih.govnih.gov this compound disrupts this delicate balance. While ecdysteroids promote molting, the presence of JH (or a mimic like hydroprene) dictates the nature of that molt—larval-larval in the presence of high JH, or larval-pupal in its absence. nih.gov

Application of hydroprene can directly interfere with ecdysteroid signaling. In the tobacco hornworm, Manduca sexta, hydroprene treatment was shown to inhibit the prothoracic glands from producing the ecdysteroid pulse necessary for the pupal molt. usda.gov Similarly, in Tribolium, hydroprene treatment during the final larval instar suppressed the expression of critical ecdysone-responsive genes, including the Ecdysone Receptor (EcR) itself and the pupal specifier gene broad. nih.govjst.go.jpbiologists.com This suppression effectively blocks the cellular and tissue remodeling programs, such as programmed cell death of larval cells, that are required for metamorphosis. nih.govjst.go.jp The steroid receptor co-activator (SRC) appears to be a crucial node for this hormonal cross-talk, as it is required for the action of both JH and ecdysone, suggesting that competition for this co-activator may be one mechanism of antagonism between the two signaling pathways. nih.govacs.org

Disruption of Insect Metamorphosis and Development

The ultimate consequence of this compound's molecular action is a profound failure of insect development, manifesting in several distinct, lethal, or sterilizing phenotypes. orst.eduusda.gov

This compound is highly effective at disrupting the key metamorphic transitions. Application to late-instar larvae frequently results in a complete blockage of the larval-pupal molt, causing the insect to remain in a larval state until death. researchgate.netnih.gov In cases where pupation is attempted, the process is often faulty, leading to the formation of larval-pupal intermediates that are non-viable. biologists.comusda.gov These intermediates display a mosaic of larval and pupal tissues and fail to complete ecdysis (the shedding of the old cuticle). researchgate.netjst.go.jp

If an insect is treated during the pupal stage, this compound can disrupt the pupal-adult molt. biologists.com For example, in T. castaneum, treating young pupae with hydroprene can induce the formation of a second pupal cuticle instead of an adult one, a clear indication that the hormonal signal has reverted the developmental program. biologists.com In many cases, the treated pupa simply fails to initiate or complete the final molt, resulting in death within the pupal case. jst.go.jp

One of the most characteristic effects of this compound and other JH mimics is the induction of extra, or supernumerary, larval molts. nih.govusda.gov When applied to penultimate or early final instar larvae, the compound's hormonal signal overrides the natural decline in JH, tricking the insect into undergoing an additional larval molt instead of pupating. nih.govjst.go.jpbiologists.com This can result in the formation of "giant larvae" that have undergone one or more extra molting cycles. nih.gov These supernumerary larvae are developmentally arrested; they continue to molt into further larval stages until they eventually die without ever reaching the pupal stage. nih.gov The timing of application is critical; treating T. castaneum larvae early in the final instar leads to supernumerary molts, whereas treatment later in the same instar does not prevent pupation but instead causes lethality during the pupal stage. nih.govjst.go.jp

| Treatment Stage | Timing of Application | Primary Outcome | Reference |

| Penultimate Larval Instar | Continuous | Blocked larval-pupal metamorphosis; induction of supernumerary larval molts. | nih.gov |

| Final Larval Instar | Early (until 60-h post-ecdysis) | Induction of supernumerary larval molts; formation of giant larvae. | nih.govjst.go.jp |

| Final Larval Instar | Mid (72-h post-ecdysis) | Blocked pupation; mortality during the quiescent (prepupal) stage. | nih.govjst.go.jp |

| Final Larval Instar | Late (84- to 96-h post-ecdysis) | Formation of larval-pupal intermediates; pupal death; adult emergence failure. | nih.govjst.go.jp |

| Pupal Stage | Early | Formation of a second pupal cuticle instead of adult structures. | biologists.com |

Even if a treated insect manages to complete the pupal-adult molt, the resulting adult is often severely compromised. usda.gov this compound impairs the complex morphogenetic processes required to form a functional adult. jst.go.jp This results in a range of physical abnormalities, such as malformed or crumpled wings, improperly sclerotized (hardened) cuticles, and defects in appendages. jst.go.jpjst.go.jp Furthermore, the compound can have profound effects on reproductive development. In the rice weevil, Sitophilus oryzae, hydroprene was found to prevent the normal differentiation of the ovaries during metamorphosis, leading to adult sterility. jst.go.jp Ultimately, these developmental and morphogenetic failures prevent the emergence of a viable, reproductive adult, effectively breaking the insect's life cycle. msdvetmanual.comusda.gov

Impact on Embryogenesis and Oogenesis

This compound exerts significant disruptive effects on the earliest stages of an arthropod's life cycle, interfering with both the development of the embryo and the formation of eggs within the female.

This compound is a potent inhibitor of embryonic development in various insect species. annualreviews.org Its application can be lethal to eggs, preventing them from hatching by disrupting normal embryogenesis. researchgate.net The period of highest sensitivity is often during the early stages of embryonic development, prior to the blastokinesis phase, which involves the movement of the embryo within the egg. annualreviews.org The mechanism of this interference is complex, but it is considered a true growth-regulating effect rather than immediate toxicity. annualreviews.org Studies have demonstrated that juvenoids can cause significant changes in embryogenesis, leading to a failure of the embryo to develop correctly. usda.gov

For instance, in the Cynthia moth (Samia cynthia), hydroprene exhibits extremely high potency against eggs, with a lethal dose (LD50) of just 0.00003 micrograms per egg. annualreviews.org

The reproductive capacity of female insects is a key target of this compound's action. Application of JHAs during the differentiation of follicular epithelial cells, which occurs prior to the final molt into adulthood, can lead to complete reproductive inhibition. annualreviews.org Hydroprene has been shown to induce adult sterility and reduce fecundity, the total number of eggs produced by a female. usda.gov

The effects extend to the internal processes of egg formation (oogenesis). In some insects, hydroprene has been observed to cause gonadotrophic effects, including the premature initiation of vitellogenesis (yolk protein deposition) in the oocytes of the larval ovary. usda.gov In the rice weevil, Sitophilus oryzae, hydroprene was found to prevent the proper differentiation of the female reproductive system. researchgate.net Similarly, studies on bed bugs (Cimex lectularius) revealed that exposure to hydroprene residues resulted in a significant reduction in fecundity. researchgate.net While not always preventing egg-laying entirely, hydroprene can affect the viability of the eggs that are produced. In the pulse beetle, Callosobruchus maculatus, topical application on females affected the fertility of the eggs laid. researchgate.net

| Insect Species | Effect of Hydroprene on Reproduction | Reference |

| German Cockroach (Blattella germanica) | Sterility and ootheca deformities | researchgate.net |

| Rice Weevil (Sitophilus oryzae) | Prevention of reproductive system differentiation | researchgate.net |

| Pulse Beetle (Callosobruchus maculatus) | Reduced egg fertility | researchgate.net |

| Bed Bug (Cimex lectularius) | Reduction in fecundity | researchgate.net |

| Spodoptera littoralis | Reduced fecundity | usda.gov |

Cellular and Tissue-Level Responses to this compound

At the cellular and tissue level, this compound disrupts the profound transformations that characterize insect metamorphosis, particularly the remodeling of larval structures into their adult forms.

One of the most well-documented effects of hydroprene is the disruption of midgut remodeling during the larval-to-pupal transition in holometabolous insects. nih.gov In a normal metamorphosis, the large larval midgut cells are destroyed and replaced by a new pupal epithelium that develops from small, undifferentiated imaginal cells (stem cells). nih.govjst.go.jp

In the red flour beetle, Tribolium castaneum, the application of hydroprene during the final larval instar completely blocks this remodeling process. nih.govjst.go.jp Morphological examination of treated insects reveals that the midgut epithelium retains its larval characteristics, composed of large larval cells with only a few imaginal cells present. nih.gov This blockage is a result of hydroprene's interference with the hormonal signaling of 20-hydroxyecdysone (20E), the molting hormone. Specifically, hydroprene suppresses the expression of critical 20E-responsive genes, including EcRA, EcRB, Broad, E74, E75A, and E75B, which are essential for initiating the remodeling cascade. nih.govjst.go.jpresearchgate.net

The removal of obsolete larval tissues, such as the midgut, is accomplished through programmed cell death (PCD), a genetically controlled process of cellular suicide. nih.govjst.go.jpnih.gov Hydroprene directly modulates this process. By suppressing the 20E signaling pathway, hydroprene treatment impairs the PCD of larval midgut cells. nih.govjst.go.jpresearchgate.net In hydroprene-treated Tribolium castaneum, the larval midgut cells fail to undergo PCD, as evidenced by their intact nuclei, and persist into the pupal stage. nih.gov This failure to eliminate larval tissues is a primary contributor to the lethal effects of the compound, as the insect is unable to form a functional adult digestive system. jst.go.jpresearchgate.net

Concurrent with the destruction of larval cells, metamorphosis requires the rapid proliferation and differentiation of imaginal cells to form the new adult structures. nih.govjst.go.jp Hydroprene also severely impairs this crucial process. nih.govjst.go.jpresearchgate.net

In the midgut of treated beetles, the proliferation and differentiation of imaginal cells into a pupal epithelium are arrested. nih.gov This results in an organism that is a mosaic of larval and pupal tissues, unable to complete development. jst.go.jp The impact on differentiation is also evident in external structures. Hydroprene treatment in T. castaneum can cause the formation of supernumerary larvae (extra larval stages) or larval-pupal intermediates with malformed appendages, demonstrating a systemic failure of imaginal cells to differentiate correctly. biologists.com In other insects, like cyclorrhaphous flies, related JHAs have been shown to impede the proliferation and differentiation of imaginal disks, which are the precursors to adult structures like wings, legs, and eyes. tewhatuora.govt.nz

Table of Affected Genes in Tribolium castaneum Midgut Remodeling

| Gene | Function in Metamorphosis | Effect of Hydroprene Treatment | Reference |

| EcRA, EcRB | Ecdysone Receptors; bind 20E to initiate signaling | Expression suppressed | nih.govresearchgate.net |

| Broad (br) | Transcription factor; specifies pupal development | Expression suppressed | nih.govresearchgate.netbiologists.com |

| E74, E75A, E75B | Early genes in the 20E hierarchy; transcription factors | Expression suppressed | nih.govresearchgate.net |

Biochemical Targets and Metabolic Pathways of Hydroprene in Insects

This compound, a juvenile hormone analogue (JHA), exerts its effects by mimicking the action of natural juvenile hormones (JHs) in insects, thereby disrupting normal development, metamorphosis, and reproduction. usda.govorst.edumsdvetmanual.com The efficacy and metabolic fate of this compound within an insect are determined by its interaction with specific biochemical targets and its susceptibility to various metabolic pathways. These processes, which include enzymatic degradation and transport by binding proteins, are critical in understanding both the compound's mode of action and the mechanisms of insect resistance.

Juvenile Hormone Esterases and Oxidases

The metabolism of this compound in insects primarily involves two major enzyme systems: esterases and oxidases. nih.gov These enzymes are responsible for detoxifying the JHA, converting it into less active or inactive metabolites that can be eliminated from the insect's body. usda.gov

Juvenile hormone esterases (JHEs) are specific enzymes that play a crucial role in regulating the titer of natural JHs by hydrolyzing the methyl ester group to form the biologically inactive JH acid. wur.nl While JHEs are highly specific to natural JHs, general carboxylesterases present in the insect body can also metabolize JHAs like hydroprene. nih.govresearchgate.net Studies have shown that hydroprene is susceptible to esterase activity, leading to the formation of its corresponding free acid. nih.gov This hydrolysis represents a key detoxification step. Evidence from research on houseflies (Musca domestica), flesh flies, and blow flies demonstrated that in vitro preparations of microsomal enzymes produced the free acid of hydroprene, indicating esterase-mediated breakdown. nih.gov Furthermore, increased carboxylesterase activity has been observed in some insect strains following topical application of hydroprene, suggesting an adaptive metabolic response. usda.gov

The second major pathway for hydroprene metabolism is oxidation, primarily mediated by the cytochrome P450 monooxygenase system. usda.govrsc.org This enzyme system is a versatile detoxification pathway in insects, responsible for metabolizing a wide range of xenobiotics. In vitro studies using microsomal preparations from houseflies, flesh flies, and blow flies identified several oxidized metabolites of hydroprene when the reduced form of nicotinamide-adenine dinucleotide phosphate (B84403) (NADPH), a necessary cofactor for P450 enzymes, was present. nih.gov These metabolites included an epoxide, an epoxy-acid, and a diol-acid. nih.gov Inducing these enzymes, for instance by feeding adult houseflies phenobarbital, resulted in a fourfold increase in the oxidative metabolism of hydroprene, while the esterase system activity remained unaffected. nih.gov This highlights the significant role of cytochrome P450 oxidases in hydroprene detoxification. usda.gov

Table 1: Identified Metabolites of Hydroprene in Flies (Houseflies, Flesh flies, and Blow flies)

| Metabolite | Metabolic Pathway | Enzyme System |

| Free Acid | Hydrolysis | Esterase |

| Epoxide | Oxidation | Cytochrome P450 Monooxygenase |

| Epoxy-acid | Oxidation & Hydrolysis | Cytochrome P450 Monooxygenase & Esterase |

| Diol-acid | Oxidation & Hydrolysis | Cytochrome P450 Monooxygenase & Esterase |

Source: Data compiled from PubChem. nih.gov

Role of Juvenile Hormone Binding Proteins

Juvenile Hormone Binding Proteins (JHBPs) are crucial components in the endocrine system of insects. These carrier proteins transport hydrophobic JHs through the aqueous hemolymph from their site of synthesis, the corpora allata, to target tissues. wur.nlncsu.edu An important function of JHBPs is to protect the bound JH from degradation by non-specific, general esterases present in the hemolymph, thereby ensuring the hormone reaches its site of action intact. nih.govncsu.edu

As a JH mimic, hydroprene can interact with these binding proteins. The affinity of hydroprene for JHBPs varies significantly across different insect species. In the larvae of the tobacco hornworm, Manduca sexta, a binding protein acts as a carrier for JH, including hydroprene, and prevents its hydrolysis by general esterases. nih.gov Similarly, in the Madeira cockroach, Leucophaea maderae, both the (+) isomer and mixed isomer preparations of hydroprene were found to compete for JH binding sites on hemolymph and ovarian proteins, but only at high concentrations. nih.gov

However, the binding affinity of hydroprene to JHBPs is often lower than that of natural JHs. In the German cockroach, Blattella germanica, competitive displacement studies showed that while hydroprene could compete for the JH III binding site on lipophorin (a type of JHBP), it did so less effectively than JH III itself. ncsu.edu Research on the Pacific beetle cockroach, Diploptera punctata, revealed an even lower affinity; hydroprene had a greater than 100-fold lower affinity for both cytosolic and nuclear JHBPs compared to the natural JH III. nih.gov This suggests that in some species, JHBPs may not bind hydroprene effectively, potentially leaving it more susceptible to metabolic degradation by general esterases.

Table 2: Interaction of Hydroprene with Juvenile Hormone Binding Proteins (JHBP) in Various Insect Species

| Insect Species | Binding Protein Location/Type | Finding | Relative Affinity |

| Manduca sexta (Tobacco hornworm) | Hemolymph | Acts as a carrier, protecting hydroprene from general esterases. nih.gov | Not specified |

| Leucophaea maderae (Madeira cockroach) | Hemolymph and Ovaries | Competes for binding sites at high concentrations. nih.gov | Lower than JH III |

| Blattella germanica (German cockroach) | Hemolymph (Lipophorin) | Competes for the JH III binding site. ncsu.edu | Less effective than JH III |

| Diploptera punctata (Pacific beetle cockroach) | Brain (Cytosolic and Nuclear) | Competes for binding sites. nih.gov | >100-fold lower than JH III |

Source: Data compiled from King et al. (1994), Koeppe et al. (1982), and Schal et al. (1997). ncsu.edunih.govnih.gov

Insect Resistance to R Hydroprene

Documentation of Resistance Development to Juvenile Hormone Analogues

While direct evidence of resistance to (R)-hydroprene is lacking, resistance to other JHAs, particularly methoprene (B1676399), is well-documented in various insect species. This serves as a crucial indicator of the potential for resistance development to this compound.

For instance, resistance to methoprene has been observed in the house fly, Musca domestica, and has become widespread. usda.gov The pasture mosquito, Ochlerotatus nigromaculis, in California has developed several thousand-fold resistance to methoprene. usda.gov Laboratory selection experiments have also successfully induced methoprene resistance in the northern house mosquito, Culex pipiens. usda.gov Furthermore, resistance to the JHA pyriproxyfen (B1678527) has been reported in the house fly and the whitefly, Bemisia tabaci. researchgate.net

These documented cases of resistance to other JHAs highlight the evolutionary capacity of insects to overcome the effects of these compounds, suggesting that resistance to this compound is a plausible threat.

Molecular and Biochemical Mechanisms of Hydroprene (B1673459) Resistance

The primary mechanisms by which insects can develop resistance to insecticides, including JHAs like hydroprene, involve either enhanced metabolic detoxification or alterations at the target site. usda.govpjoes.com

Detoxification Enzyme Systems (e.g., Microsomal Oxidases, Esterases)

Metabolic resistance is a common mechanism where insects exhibit an increased ability to break down and eliminate the insecticide from their bodies. k-state.edu This is often achieved through the upregulation or amplification of detoxification genes, leading to higher levels of enzymes such as microsomal oxidases (cytochrome P450s), esterases, and glutathione (B108866) S-transferases (GSTs). usda.govnih.gov

Microsomal Oxidases (Cytochrome P450s): These enzymes are known to play a significant role in the metabolism of various insecticides. For example, cytochrome P450 monooxygenase activity was implicated in house fly resistance to pyriproxyfen. usda.gov Overexpression of P450 genes has been linked to pyrethroid resistance and cross-resistance to other insecticides in various insect species. mdpi.com

Esterases: Increased carboxylesterase activity has been observed in response to hydroprene application in the Rutgers strain of the house fly, M. domestica. usda.gov Esterases are a major group of enzymes involved in detoxifying a broad range of chemical classes, including organophosphates, carbamates, and pyrethroids. researchgate.net

The basic structure of JHAs like hydroprene, which contain ester linkages, makes them susceptible to degradation by these detoxification enzymes. usda.gov

Target-Site Insensitivity and Receptor Modifications

Target-site insensitivity occurs when the insecticide's molecular target is altered, reducing the binding affinity of the insecticide and rendering it less effective. pjoes.comresearchgate.net For JHAs, this typically involves modifications to the juvenile hormone receptors. usda.gov

In a methoprene-resistant strain of Drosophila melanogaster, altered JH receptors with reduced affinity for the JHA have been identified as a resistance mechanism. usda.gov The Methoprene-tolerant (Met) gene in D. melanogaster is a key example. Mutations in this gene can lead to resistance to both JH and several JHAs. pnas.orgnih.govpnas.org Biochemical studies have confirmed that this resistance is due to reduced JH binding in cytosolic extracts of target tissues in Met mutant flies. nih.govpnas.org This demonstrates that a single gene alteration can confer a high degree of resistance. fao.org

Cross-Resistance Patterns with Other Insecticides and IGRs

Cross-resistance, where resistance to one insecticide confers resistance to another, is a critical consideration in pest management. While there is no published evidence of cross-resistance to hydroprene, studies on other JHAs provide valuable insights. usda.gov

Laboratory-induced methoprene resistance in Culex pipiens extended to other JHAs and even to 16 different pyrethroids. usda.gov Conversely, malathion-resistant strains of the red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum, showed no cross-resistance to hydroprene. usda.govfao.org Similarly, a strain of the Mediterranean climbing cutworm, Spodoptera littoralis, resistant to endrin (B86629) and aminocarb, was susceptible to hydroprene. usda.gov

The potential for cross-resistance between hydroprene and other insecticides, particularly other IGRs and compounds metabolized by the same enzyme systems, remains a concern that requires further investigation. usda.govirac-online.org

Table: Documented Cross-Resistance with Juvenile Hormone Analogues

| Resistant Insect | Resistant To | Cross-Resistant To | Susceptible To | Reference |

| Culex pipiens | Methoprene (lab-induced) | Other JHAs, 16 Pyrethroids | usda.gov | |

| Tribolium castaneum | Malathion | Hydroprene | usda.govfao.org | |

| Tribolium confusum | Malathion | Hydroprene | usda.govfao.org | |

| Spodoptera littoralis | Endrin, Aminocarb | Hydroprene | usda.gov |

Behavioral Adaptations of Insect Populations to Hydroprene Pressure

Insects can also develop behavioral resistance, where they adapt their behavior to avoid contact with insecticides. usda.gov While there are no specific published records of behavioral adaptations to hydroprene, studies with other insecticides in stored-product insects have shown avoidance of treated surfaces or grains. usda.gov This suggests that similar behavioral responses could potentially develop in response to hydroprene application. usda.govresearchgate.net For example, a resistant strain of the maize weevil, Sitophilus zeamais, exhibited higher rates of flight take-off from surfaces treated with deltamethrin (B41696). k-state.edu

Strategies for Resistance Management and Mitigation

To preserve the effectiveness of this compound and other IGRs, proactive resistance management strategies are essential. irac-online.org The primary goal of these strategies is to minimize the selection pressure for resistance. irac-online.org

Key strategies include:

Rotation of Insecticides: Alternating or rotating insecticides with different modes of action is a cornerstone of resistance management. irac-online.org This prevents continuous selection for resistance to a single chemical class.

Integrated Pest Management (IPM): IPM programs utilize a combination of control methods, including biological control, cultural practices, and sanitation, to reduce reliance on chemical insecticides. ucanr.edu

Use of Synergists: Synergists can be used to block the activity of detoxification enzymes, thereby increasing the efficacy of the insecticide. mdpi.com For example, piperonyl butoxide is a well-known synergist that inhibits cytochrome P450s.

Avoiding Tank Mixes: While sometimes used to increase control, tank mixing multiple insecticides can inadvertently select for multiple resistance mechanisms. ucanr.edu

Monitoring for Resistance: Regular monitoring of insect populations for signs of reduced susceptibility is crucial for early detection of resistance and for making informed decisions about control strategies. mdpi.com

Proper Application: Using insecticides only when necessary, as determined by monitoring and action thresholds, and applying them at the correct life stage can help delay resistance development. ucanr.edu

By implementing these strategies, the development of resistance to this compound can be delayed, ensuring its continued value in pest management programs.

Environmental Fate and Degradation Dynamics of R Hydroprene

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For (R)-hydroprene, the key abiotic factors are photostability, which determines its persistence under sunlight, and hydrolysis in water systems.

Photodegradation is a primary mechanism for the breakdown of many pesticides in the environment. researchgate.net For this compound, its stability in the presence of light is a critical factor in its environmental persistence. The molecule contains chromophores, parts of the molecule that absorb light, which can absorb wavelengths greater than 290 nm, making it susceptible to degradation by natural sunlight. nih.gov

In the atmosphere, vapor-phase (S)-hydroprene is expected to degrade rapidly through reactions with photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated atmospheric half-lives for these reactions are exceptionally short, suggesting that airborne residues will not persist. One study has also noted that photo-oxidation is a degradation mechanism for hydroprene (B1673459). researchgate.net While specific studies detailing the photolytic degradation products in soil or water are limited, research on the photochemistry of the parent compound, ethyl 3,7,11-trimethyl-2,4-dodecadienoate, was conducted in 1975. acs.org For the closely related juvenile hormone analog, methoprene (B1676399), the half-life in direct sunlight is reported to be less than a day. researchgate.net

Table 1: Estimated Atmospheric Degradation of (S)-Hydroprene

| Reactant | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-Life | Source |

|---|---|---|---|

| Hydroxyl Radicals | 8.0 x 10⁻¹¹ | 4.8 hours | nih.gov |

| Ozone | 3.4 x 10⁻¹⁶ | 48 minutes | nih.gov |

Based on its chemical structure, which lacks functional groups that readily hydrolyze under typical environmental conditions (pH 5 to 9), this compound is not expected to undergo significant hydrolytic degradation. nih.gov This is consistent with findings for other juvenile hormone analogs, such as methoprene, which are reported to be stable against hydrolysis. fao.org The primary route of degradation in aquatic systems is therefore more likely to be biotic (microbial) or photolytic rather than chemical hydrolysis.

Biotic Degradation Pathways in Environmental Compartments

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms and plants. These processes are central to the environmental dissipation of this compound.

This compound is known to degrade rapidly in soil, a process largely attributed to microbial activity. orst.eduorst.eduresearchgate.net Studies on juvenoids, the class of compounds to which hydroprene belongs, confirm that soil microorganisms, including bacteria, fungi, and yeasts, are capable of aerobically decomposing these substances. nih.govnih.gov

While specific microbial strains responsible for degrading this compound have not been extensively documented, the metabolic processes are understood to involve enzymes common in soil ecosystems. As a terpene ester, its biodegradation can be carried out by bacteria such as Pseudomonas and Alcaligenes species, which are known to utilize terpenes as a carbon source. researchgate.netnih.gov Metabolism studies in insects, which may share analogous pathways with soil microbes, show that esterases and microsomal oxidases are involved in breaking down hydroprene. researchgate.netnih.gov These enzymatic actions, involving de-esterification and hydroxylation, likely lead to the formation of a diol acid as a major metabolite. researchgate.net

Plants possess enzymatic systems capable of metabolizing foreign compounds (xenobiotics), including pesticides. It has been reported that plants can degrade hydroprene. orst.eduorst.edu The primary metabolic pathways for hydroprene within plant tissues are believed to involve ester hydrolysis and the oxidative rupture of the molecule's double bonds. rsc.org This breakdown process would convert the parent compound into more polar and typically less active metabolites, which can then be stored within the plant or further broken down. Detailed research on the specific uptake mechanisms, translocation rates, and the full profile of metabolites in various plant species is limited.

Persistence Studies in Diverse Environmental Matrices

The persistence of a chemical in the environment is a measure of the time it remains in a particular compartment before being broken down or removed. For this compound, persistence is generally low.

In terrestrial environments, the compound is not considered persistent. herts.ac.uk The soil half-life is consistently reported to be on the order of a few days, indicating rapid removal from this matrix. orst.eduorst.eduherts.ac.uk In contrast, specific data regarding the fate and persistence of hydroprene in aquatic systems, such as its half-life in water, are noted as being unavailable. orst.eduorst.edu

Table 2: Environmental Persistence of this compound

| Environmental Matrix | Persistence Metric | Reported Value | Source |

|---|---|---|---|

| Soil | Half-Life (DT₅₀) | A few days | orst.eduorst.eduherts.ac.uk |

| Atmosphere | Half-Life (vs. OH radicals) | ~4.8 hours | nih.gov |

| Atmosphere | Half-Life (vs. Ozone) | ~48 minutes | nih.gov |

| Aquatic Systems | Half-Life | Data not available | orst.eduorst.edu |

Ecological Impact of R Hydroprene on Non Target Organisms

Effects on Non-Target Arthropod Communities

(R)-hydroprene's influence extends beyond pest species, affecting various non-target arthropods that are integral to ecosystem health. Its impact is particularly noted in beneficial insects, including pollinators and parasitoids, as well as in aquatic invertebrate populations.

Impact on Beneficial Insects and Pollinators (e.g., Bees, Parasitoids)

The effects of this compound on beneficial insects vary between species and developmental stages. While it is considered to have low toxicity for many adult insects, their larval stages can be more susceptible.

For honey bees, this compound demonstrates low toxicity to adults. orst.eduorst.edu However, bee larvae may be affected at lower exposure levels. orst.eduherts.ac.uk Despite this, analyses by the U.S. Environmental Protection Agency (EPA) have concluded that due to the specific indoor use patterns of hydroprene (B1673459), significant adverse effects on bees and other pollinators are not expected. regulations.govregulations.gov Research on pesticide residues in North American apiaries indicates that hydroprene is infrequently detected in hive samples. plos.org

Parasitoids, which are crucial for natural pest control, can also be affected by hydroprene. Studies on the ectoparasitoid Aphytis mytilaspidis showed that high concentrations of hydroprene disturbed its development. researchgate.netresearchgate.net Similarly, exposure to (S)-hydroprene induced deformities in a portion of the emerging endoparasitoid Aprostocetus hagenowii. researchgate.net In a comparative study, the parasitoid wasp Bracon hebetor experienced anatomical deformities when exposed to hydroprene, although the effects were less severe than those caused by the insect growth regulator methoprene (B1676399). tewhatuora.govt.nz

Table 1: Summary of this compound Effects on Beneficial Insects

| Non-Target Organism | Life Stage | Observed Effect | Finding | Citation |

|---|---|---|---|---|

| Bees | Adult | Low Toxicity | Acute oral and contact LD50s >1000 µg/bee. | orst.edu |

| Larvae | Developmental Effects | Affected at levels of 0.1 µg/bee. | orst.edu | |

| Parasitoids | ||||

| Aphytis mytilaspidis | Larvae | Developmental Disruption | Development disturbed at high concentrations (0.5% a.i.). | researchgate.netresearchgate.net |

| Aprostocetus hagenowii | Developing Adult | Morphological Deformity | Induced deformity in ~12% to 33% of emerged parasitoids. | researchgate.net |

| Bracon hebetor | Developing Adult | Anatomical Deformities | Caused deformities in reproductive systems, but was less harmful than methoprene. | tewhatuora.govt.nz |

Responses of Aquatic Invertebrates and Their Metamorphosis

As a juvenile hormone analogue, hydroprene can disrupt the metamorphic processes in aquatic insects. orst.edu Metamorphosis is a critical and vulnerable stage in the life history of many aquatic organisms, and exposure to contaminants during this period can lead to increased mortality, thereby affecting the transfer of organisms from aquatic to terrestrial ecosystems. usgs.gov While specific studies on this compound's impact on a wide range of aquatic insect metamorphosis are limited, the known effects of other juvenile hormone agonists include delaying larval development in some crustaceans like crabs. oup.com

**Table 2: Effects of this compound on the Aquatic Invertebrate *Daphnia magna***

| Parameter | Chemical | Value | Unit | Citation |

|---|---|---|---|---|

| Male Neonate Production (EC50) | This compound | 2.9 | µg/L | nih.gov |

| Male Neonate Production (EC50) | Fenoxycarb | 0.92 | µg/L | nih.gov |

| Male Neonate Production (EC50) | Kinoprene | 190 | µg/L | nih.gov |

| Male Neonate Production (EC50) | Juvenile Hormone I | 400 | µg/L | nih.gov |

| Male Neonate Production (EC50) | Juvenile Hormone II | 410 | µg/L | nih.gov |

| Male Neonate Production (EC50) | Epofenonane | 64 | µg/L | nih.gov |

| General Toxicity | This compound | Moderate | - | herts.ac.uk |

Ecosystem-Level Consequences and Trophic Interactions

Similarly, sublethal effects on beneficial parasitoids, such as deformities or reduced fecundity, could impair their ability to control pest populations, potentially leading to pest outbreaks and altering competitive interactions within the insect community. researchgate.nettewhatuora.govt.nzscirp.org The disruption of metamorphosis in aquatic insects is another key concern, as it can reduce the emergence of adults from water bodies. usgs.gov This reduction in emergent insects diminishes an important food source (subsidy) for terrestrial predators like birds, bats, and spiders that forage near aquatic habitats, thereby affecting cross-ecosystem trophic links. usgs.gov

Methodologies for Ecological Risk Assessment in Non-Target Systems

Ecological Risk Assessment (ERA) for pesticides like this compound is a structured process designed to evaluate the likelihood of adverse effects on the environment. epa.gov This process is typically conducted in a tiered framework. researchgate.netornl.gov

The initial tier involves Problem Formulation , which identifies potential hazards, affected organisms, and exposure pathways based on the pesticide's use and properties. epa.govfao.org This is followed by an Analysis Phase , which comprises two key components:

Exposure Characterization : This step estimates the concentration of the chemical that non-target organisms may be exposed to in various environmental compartments. epa.gov

Ecological Effects Characterization (Hazard Assessment) : This involves reviewing toxicity data from laboratory and field studies to determine the concentrations at which adverse effects occur in different species. epa.gov

The final phase is Risk Characterization , where the exposure and effects data are integrated to estimate the probability and magnitude of adverse ecological effects. epa.gov This is often done by calculating a Risk Quotient (RQ), which compares the Predicted Environmental Concentration (PEC) with a toxicological endpoint, such as the No-Observed-Effect-Concentration (NOEC) or LC50. researchgate.net

For insect growth regulators like hydroprene, specific assessment methodologies may be required. If an initial risk assessment indicates a potential hazard (e.g., Hazard Quotient ≥ 50 for bees), higher-tier studies such as bee brood feeding tests may be necessary to assess risks to larvae. sumitomo-chem.co.jp However, for hydroprene, the U.S. EPA has often waived data requirements for non-target organisms and environmental fate due to its use patterns, which result in a lack of significant environmental exposure. regulations.govregulations.gov

New Approach Methodologies (NAMs) are also being integrated into ERAs. nih.gov These include in-silico tools like Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity and fill data gaps, as well as systems-based approaches that model effects at the population and community levels. nih.gov

Table 3: General Framework for Ecological Risk Assessment

| Phase | Step | Description | Citation |

|---|---|---|---|

| 1. Problem Formulation | Planning & Scoping | Identifies protection goals, assessment endpoints, and creates a conceptual model of how the stressor might impact the ecosystem. | epa.govfao.org |

| 2. Analysis | Exposure Characterization | Evaluates the environmental fate and transport of the substance to predict concentrations in air, water, and soil. | epa.govresearchgate.net |

| Ecological Effects Characterization | Assesses the toxicity of the substance to a range of non-target organisms (plants, animals, microbes) through review of toxicological studies. | epa.govresearchgate.net | |

| 3. Risk Characterization | Risk Estimation & Description | Integrates exposure and effects data to evaluate the likelihood of adverse ecological effects. Often involves calculating risk quotients. | epa.govresearchgate.net |

Advanced Analytical Methodologies for R Hydroprene Research

Mass Spectrometric Approaches for Trace Analysis

Mass spectrometry is indispensable for the trace analysis of (R)-hydroprene due to its exceptional sensitivity and selectivity. It is almost always coupled with a chromatographic separation step (LC-MS or GC-MS).

Electrospray Ionization (ESI) is a soft ionization technique well-suited for LC-MS analysis of moderately polar and thermolabile molecules. However, the nonpolar nature of hydroprene (B1673459) results in poor ionization efficiency with ESI. nih.govnih.gov To overcome this, derivatization is often necessary, as discussed in the following section.

When coupled with tandem mass spectrometry (MS/MS), the selectivity and sensitivity of the analysis are significantly enhanced. The MS/MS process involves selecting a specific precursor ion (the molecular ion of the analyte), fragmenting it through collision-induced dissociation, and then detecting a specific product ion. This technique, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and allows for reliable quantification at very low levels. nih.govnih.gov

To improve the detection of nonpolar compounds like hydroprene by ESI-MS, a derivatization strategy can be employed to introduce a readily ionizable functional group onto the molecule. A highly effective approach for hydroprene and its analogs is a Diels-Alder cycloaddition reaction. nih.govnih.gov

Hydroprene contains a conjugated diene structure that can react with a suitable dienophile. The Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is an excellent dienophile for this purpose. The reaction proceeds at room temperature and attaches a PTAD moiety to the hydroprene molecule. This derivative now contains a proton-accepting amide group, which significantly enhances its ionization efficiency in positive-mode ESI. nih.govnih.gov This derivatization has been shown to improve the limit of detection by as much as 100-fold. nih.govnih.govresearchgate.net

Table 2: Mass Spectrometry Parameters for PTAD-Derivatized Hydroprene

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Voltage (V) |

|---|---|---|---|

| Hydroprene-PTAD | 468.4 | 194.1 | 25 |

Data derived from a study on juvenile hormone analogs, illustrating the parameters used in an MRM transition for enhanced detection. nih.gov

Detection and Quantification in Complex Biological and Environmental Matrices

Analyzing this compound in complex matrices such as insect tissues, soil, or stored products presents significant challenges due to the presence of numerous interfering substances like lipids and other organic matter. tdi-bi.comnih.govresearchgate.netusda.gov The analytical workflow invariably involves three key steps: extraction, cleanup, and instrumental analysis.

Extraction: The first step is to efficiently extract this compound from the sample matrix. For biological tissues, this often involves homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using organic solvents like hexane (B92381) or ethyl acetate. tdi-bi.commdpi.com For environmental samples like soil, pressurized liquid extraction (PLE) or Soxhlet extraction may be used.

Cleanup: The crude extract is typically high in co-extracted matrix components that can interfere with the analysis. Therefore, a cleanup step is crucial. Techniques such as SPE are widely used to remove interfering compounds. For lipid-rich samples, gel permeation chromatography (GPC) or solid-phase microextraction (SPME) can be effective. tdi-bi.com

Quantification: Following extraction and cleanup, the sample is analyzed using the chromatographic and mass spectrometric methods described above. A highly sensitive and selective LC-MS/MS method was developed for the analysis of hydroprene in environmental water samples. After derivatization with PTAD, the method achieved a limit of detection (LOD) of 20 pg/mL and a limit of quantification (LOQ) of 60 pg/mL from a 10 mL water sample. nih.govnih.govresearchgate.net

Table 3: Detection and Quantification Limits for Hydroprene in Water

| Parameter | Value (pg/mL) | Signal-to-Noise Ratio (S/N) |

|---|---|---|

| Limit of Detection (LOD) | 20 | 3 |

| Limit of Quantification (LOQ) | 60 | 10 |

These values were achieved using an LC-ESI-MS/MS method with Diels-Alder derivatization. nih.govnih.govresearchgate.net

Integrated Pest Management Strategies Incorporating R Hydroprene

Combinatorial Approaches with Conventional Insecticides

The integration of (R)-hydroprene with conventional insecticides is a strategy designed to leverage the distinct modes of action of each component. While hydroprene (B1673459) provides long-term population control by breaking the pest life cycle, it does not typically cause immediate mortality in adult insects. tewhatuora.govt.nz Combining it with a conventional, fast-acting insecticide can provide a rapid knockdown of the existing adult population, offering a more comprehensive and immediate solution.

Formulations of (S)-hydroprene may be combined with various insecticides to achieve more complete control. annualreviews.org Studies have shown that such combinations can be particularly effective. For instance, a patent for a cockroach control method highlights the synergistic potential of combining hydroprene with the organophosphate insecticide propetamphos (B1679636). tewhatuora.govt.nz This combination is designed to overcome the slow action of hydroprene and the short residual effect of propetamphos when used alone, resulting in a faster, more complete, and longer-lasting control of cockroach populations. tewhatuora.govt.nz

In another study focusing on the cattle tick Boophilus annulatus, the combination of hydroprene with the pyrethroid deltamethrin (B41696) resulted in the most significant reduction in egg deposition compared to either substance used alone. apms.org Product labels for hydroprene-based formulations also list compatibility with a range of other insecticides, including those containing active ingredients like cyfluthrin (B156107) and permethrin, underscoring the broad applicability of this combinatorial approach in pest management. nih.gov This strategy allows for a reduction in the required dosage of conventional insecticides, which can be an important factor in managing insecticide resistance. researchgate.net

Synergistic Interactions with Other Biocontrol Agents

Integrating this compound with other biocontrol agents, such as entomopathogenic fungi, predators, or parasitoids, is a cornerstone of advanced IPM programs. The goal is to create a multi-faceted attack on pest populations that is both effective and sustainable. While IGRs are generally considered more target-specific and less harmful to beneficial insects than broad-spectrum insecticides, their precise interactions with biocontrol agents are complex and require careful evaluation. researchgate.netfao.org

Research into the direct synergistic effects of this compound with specific biocontrol agents is not extensively documented. However, studies on related compounds and general principles of IPM provide valuable insights. For example, a study on the German cockroach found a synergistic effect when the entomopathogenic fungus Metarhizium anisopliae was combined with the insecticide hydramethylnon (B1673435) (not hydroprene). nih.gov The study suggested that hydramethylnon altered the cockroach's gut microbiome, which in turn promoted the virulence of the fungus. nih.gov Another study evaluated the compatibility of a product containing (S)-hydroprene with the fungus Beauveria bassiana for bed bug management, indicating the importance of assessing such interactions. mdpi.com

The effect of hydroprene on parasitoids, which are crucial natural enemies of many pests, has also been examined. A review of endocrine interactions showed varied effects of hydroprene on different parasitoid species. For instance, topical treatment of the cabbage looper (Trichoplusia ni) parasitized by Hyposotor exiguae with hydroprene delayed the emergence of the parasitoid and disrupted its metamorphosis. annualreviews.org In contrast, when used against the gypsy moth (Lymantria dispar), hydroprene increased the developmental time of the parasitoid Apanteles melanoscelus. annualreviews.org These findings highlight that the outcome of combining hydroprene with biocontrol agents can be highly specific to the species involved and the timing of application. apms.orgnih.gov

Population Dynamics Modeling Under this compound Intervention

Population dynamics modeling is a critical tool for understanding and predicting the long-term impact of pest management interventions. For an IGR like this compound, which acts by delaying development and reducing reproduction rather than causing immediate mass mortality, such models are particularly valuable for optimizing application timing and evaluating efficacy. researchgate.netfao.org

Unlike conventional insecticides that primarily induce mortality, hydroprene's effects include prolonging developmental stages and sterilizing emerging adults. usda.govfao.org Bioassays that quantify these sublethal effects provide the necessary data for inclusion in simulation models. fao.org For example, research on the Indianmeal moth, Plodia interpunctella, involved exposing eggs to hydroprene at different temperatures and for various durations. researchgate.net The resulting data on developmental time and mortality were used to create regression models. These models can be integrated into larger predictive simulations of Indianmeal moth population dynamics to help optimize the use of hydroprene in pest management programs. researchgate.net

A computer simulation study on German cockroach (Blattella germanica) populations demonstrated the potential of hydroprene to prevent population rebound. fao.org The model predicted that when hydroprene baits were used during the early phase of population growth, the cockroach populations were unable to re-establish themselves over a 90 to 120-day period. fao.org This simulation indicated that achieving a control level of at least 80% of the population was necessary to prevent its re-establishment. fao.org Such models serve as powerful evaluation tools, allowing pest management professionals to assess the potential outcomes of different hydroprene application rates and methods without costly and time-consuming field trials. researchgate.net

Table 1: Modeled Effects of Hydroprene on Insect Development and Mortality

| Pest Species | Parameter Measured | Key Finding | Implication for Modeling |

|---|---|---|---|

| Indianmeal Moth (Plodia interpunctella) | Egg Developmental Time | Maximum of 15.0 days at 16°C; Minimum of 3.2 days at 32°C. researchgate.net | Provides temperature-dependent developmental data for predictive models. researchgate.net |

| Indianmeal Moth (Plodia interpunctella) | Egg Mortality | Highest mortality (81.6%) with continuous exposure at 32°C. researchgate.net | Allows models to calculate mortality rates based on temperature and exposure. researchgate.net |

| German Cockroach (Blattella germanica) | Population Re-establishment | Populations unable to re-establish after 90-120 days of bait use. fao.org | Demonstrates long-term population suppression for model validation. fao.org |

Evaluation of Application Methods and Substrate Interactions (e.g., surface type)

The efficacy of this compound is significantly influenced by the method of application and the characteristics of the treated surface. As a surface treatment, its persistence and availability to target pests can vary dramatically depending on the substrate's porosity, texture, and chemical properties. usda.govresearchgate.net

A key laboratory study evaluated the residual efficacy of hydroprene on three common surfaces found in food storage facilities: wood, metal, and concrete. oup.com The results showed that hydroprene was least persistent on concrete and generally most persistent on metal. oup.com This difference is likely due to the porous nature of concrete, which can absorb a portion of the insecticide, making it less available for contact by insects. researchgate.net

Table 2: Residual Efficacy of Hydroprene on Different Surfaces Against Stored-Product Pests (% Inhibition of Adult Emergence)

| Insect Species | Surface | 1 Day Post-Treatment | 28 Days Post-Treatment | 56 Days Post-Treatment |

|---|---|---|---|---|

| Tribolium confusum (Confused Flour Beetle) | Wood | 100% | 76% | 2% |

| Metal | 100% | 85% | 15% | |

| Concrete | 98% | 12% | 0% | |

| Tribolium castaneum (Red Flour Beetle) | Wood | 100% | 88% | 12% |

| Metal | 100% | 95% | 25% | |

| Concrete | 100% | 25% | 0% | |

| Oryzaephilus surinamensis (Sawtoothed Grain Beetle) | Wood | 100% | 100% | 48% |

| Metal | 100% | 100% | 72% | |

| Concrete | 100% | 75% | 2% |

Data adapted from a study by Arthur et al. (2009), showing the percentage of late-instar larvae that were inhibited from emerging as adults after exposure to hydroprene-treated surfaces for different residual periods. oup.com

Furthermore, the presence of organic matter, such as food residues, can interfere with hydroprene's effectiveness. A study found that the presence of wheat flour on concrete surfaces treated with hydroprene reduced its residual effect, allowing most late-instar confused flour beetle larvae to emerge as adults. usda.gov This highlights the critical importance of sanitation and cleaning in conjunction with hydroprene application to achieve effective control. usda.gov

Hydroprene's volatile nature allows it to be used for crack-and-crevice treatments and as an aerosol that can penetrate spaces not easily reached by liquid sprays. usda.govfao.org This property can enhance its distribution to the hidden harborages where pests like cockroaches reside. annualreviews.org The choice of application method—whether a surface spray, an aerosol, or a volatile point-source device—must be tailored to the specific environment and the behavior of the target pest to maximize efficacy. usda.gov

Future Research Directions for R Hydroprene

Elucidation of Remaining Gaps in Mechanistic Understanding

(R)-hydroprene functions as a juvenile hormone analogue (JHA), disrupting the normal development and maturation of insects. usda.gov Its application during larval stages can inhibit the emergence of adults or lead to the development of abnormal, sterile adults. usda.govresearchgate.net Studies have shown it can interfere with the production of ecdysteroids, the hormones that control molting. usda.gov For instance, topical application on the tobacco hornworm (Manduca sexta) was found to suppress the prothoracic glands' ability to produce ecdysteroids necessary for the pupal molt in a dose-dependent manner. usda.gov

Despite this foundational knowledge, significant gaps remain in the complete understanding of its molecular and physiological interactions. The precise mode of action for many synthetic JHAs, especially those with structures that differ considerably from natural juvenile hormones, is not fully resolved. cas.cz Future research should prioritize a deeper investigation into the specific binding interactions between this compound and the juvenile hormone receptor complex. Understanding how it induces downstream signaling pathways compared to natural JH is crucial. Furthermore, its cross-regulatory effects with other endocrine systems, beyond the initial findings related to ecdysteroids, require more detailed characterization.

| Aspect of Mechanism | Current Understanding | Remaining Gaps for Future Research |

| Primary Target | Acts as a mimic of juvenile hormone (JH). usda.gov | Precise binding affinity and conformational changes induced in the JH receptor complex (Met-Tai). |

| Physiological Effect | Disrupts metamorphosis, inhibits adult emergence, causes sterility. usda.govresearchgate.net | Full spectrum of sub-lethal physiological effects at different developmental timings. |

| Hormonal Crosstalk | Known to interfere with ecdysteroid production in some species. usda.gov | Detailed pathways of interaction with other neurohormones and signaling cascades. |

| Molecular Signaling | Activates JH-responsive genes. uochb.cz | Identification of the complete set of genes regulated by this compound and the downstream consequences of their expression. |

Advanced Studies on Insect Behavioral Resistance and Adaptations

The development of insecticide resistance is a persistent threat in pest management. While it was initially thought that resistance to JHAs was unlikely due to their mimicry of an essential endogenous hormone, resistance to compounds like methoprene (B1676399) has been documented in several insect species. usda.gov Although there are currently no published reports of field-developed resistance to hydroprene (B1673459), the potential for its emergence remains a concern. usda.govresearchgate.net

One potential pathway for resistance is through behavioral adaptations. usda.gov Insects may develop avoidance behaviors, such as refusing to rest on or travel across treated surfaces. usda.gov Such behavior has been observed in stored-product beetles in response to conventional insecticides. usda.gov Future research must proactively investigate the potential for similar behavioral adaptations to this compound. Studies focusing on key stored-product pests could employ choice-based assays to determine if insects can detect and avoid treated areas. Research on lepidopteran species could also reveal novel mechanisms of behavioral resistance to IGRs. usda.gov

| Potential Adaptation | Description | Proposed Research Methodology |

| Contact Avoidance | Insects detect and avoid physical contact with this compound-treated surfaces. | Two-choice olfactometer or arena tests with treated and untreated zones; video tracking of insect movement. |

| Repellent Effect | The compound's vapor phase may deter insects from entering a treated space. | Spatial repellency assays in enclosed environments. |

| Reduced Oviposition | Females may avoid laying eggs on treated substrates, protecting their offspring from exposure. | Oviposition site preference studies offering treated and untreated substrates. |

| Altered Feeding Behavior | Insects may reduce or cease feeding on treated food sources. | No-choice and choice feeding assays measuring consumption of treated vs. untreated food. |

Long-Term Ecological Monitoring of this compound Use

This compound is valued for its target specificity and rapid environmental degradation, which generally results in low risk to non-target vertebrates. usda.gov However, the comprehensive, long-term ecological impact of its widespread use warrants further investigation. Standard ecotoxicological tests often focus on acute lethality (LD50) and may not capture subtle, sub-lethal, or chronic effects that can manifest over extended periods. gre.ac.uk These can include impacts on the developmental rates, reproductive success (fecundity), or behavior of non-target organisms, which could have cascading effects on population dynamics and ecosystem stability. gre.ac.uk

For example, while hydroprene has low toxicity to adult bees, it has been shown to affect bee larvae. orst.edu It may also be toxic to some aquatic invertebrates by inducing premature metamorphosis. orst.eduorst.edu A dedicated, long-term ecological monitoring program is necessary to assess these potential risks in real-world conditions. Such a program should focus on sensitive indicator species within ecosystems where this compound is applied, tracking population trends and key life-history traits over multiple seasons.

| Monitoring Parameter | Objective | Potential Indicator Organisms |

| Aquatic Invertebrate Populations | To assess impacts on community structure and the development of non-target aquatic insects. | Mayflies, caddisflies, non-pest dipteran larvae. |

| Pollinator Health | To monitor for sub-lethal effects on the development and reproductive success of wild bee populations. | Solitary bees, bumblebees. |

| Soil Macro-invertebrate Function | To evaluate impacts on detritivores and other beneficial soil organisms crucial for nutrient cycling. | Springtails, certain beetle species. |

| Persistence and Bioavailability | To confirm degradation rates and measure potential accumulation in specific environmental compartments (e.g., sediment, leaf litter). | Environmental sampling and chemical analysis. |

Development of Novel Hydroprene Derivatives with Enhanced Specificity or Activity

The field of insecticide discovery is continuously evolving, driven by the need for more effective and safer pest control solutions. aliyuncs.comtubitak.gov.tragronomyjournals.com Building upon the this compound structure offers a promising avenue for developing next-generation IGRs. Future synthetic chemistry efforts could focus on creating novel derivatives with enhanced biological activity, greater target specificity, or improved stability. cas.cz Research into other juvenoids has shown that modifications to the chemical backbone can yield compounds with significantly higher potency against certain insect orders while retaining a favorable environmental profile. cas.cz

Recent advances in understanding the JH receptor's structure and function can guide the rational design of new molecules. aliyuncs.com For example, research into peptidic juvenoids has produced compounds that are orders of magnitude more potent and highly species-selective. uochb.cz The synthesis of "pro-juvenoids," which are metabolized into the active JHA within the insect, is another innovative approach. researchgate.netnih.gov Future work on hydroprene derivatives could explore these strategies to create compounds that are more effective against resistant pest populations or that target a narrower range of pest species, further minimizing impact on beneficial insects.

| Desired Characteristic | Rationale for Development | Potential Chemical Strategy |

| Enhanced Potency | To achieve effective control at lower application rates, reducing environmental load. | Modification of the ester or terpenoid-like chain to improve binding to the JH receptor. |

| Increased Specificity | To minimize effects on non-target and beneficial organisms like pollinators and predators. | Designing derivatives that selectively bind to the JH receptor of a specific insect family or order. uochb.cz |

| Novel Mode of Action | To overcome existing or potential metabolic resistance mechanisms in pests. | Creating pro-drug derivatives that require insect-specific enzymes for activation. nih.gov |

| Improved Stability | To provide longer residual control on challenging surfaces or under high UV exposure. | Replacing labile chemical groups with more stable moieties, such as aromatic or heterocyclic rings. cas.cz |

Q & A

Q. What is the mechanism of action of (R)-hydroprene as a juvenile hormone (JH) analog, and how does it differ from its S-enantiomer?

this compound mimics juvenile hormones, disrupting insect metamorphosis and reproduction. While the S-enantiomer is biologically active, the R-enantiomer may exhibit reduced or altered activity due to stereospecific receptor binding. Researchers should validate enantiomer-specific effects using chiral separation techniques (e.g., HPLC with chiral columns) and bioassays targeting JH pathways, such as larval development inhibition in model species like Tribolium castaneum .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitivity and specificity. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For reproducibility, follow protocols emphasizing detailed metadata, such as extraction solvents, column specifications, and calibration curves, as outlined in experimental reporting standards .

Q. How should researchers design toxicity studies to assess this compound’s safety in non-target organisms?

Use tiered testing: start with acute exposure assays (e.g., OECD Guideline 203 for fish) and progress to chronic studies if effects are observed. Prioritize species with ecological relevance (e.g., pollinators, aquatic invertebrates) and adhere to EPA guidelines for dose selection, which recommend levels 10× above expected environmental concentrations to establish safety margins .

Advanced Research Questions

Q. How can enantiomer-specific differences in this compound’s environmental persistence be investigated?

Conduct enantioselective degradation studies under controlled conditions (e.g., soil microcosms, aqueous photolysis setups). Monitor residue levels using chiral analytics and compare half-lives (t½) between enantiomers. Note that stereochemical stability may vary with pH and microbial activity, necessitating matrix-specific assessments .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies often arise from variations in test species, exposure routes, or formulation impurities. Address these by:

Q. How should researchers model the ecological risk of this compound in field settings with mixed insect populations?

Use probabilistic risk assessment tools like TERA (Terrestrial Ecological Risk Assessment) or AQUATOX , incorporating species sensitivity distributions (SSDs) and real-world application data (e.g., spray drift models). Validate predictions with mesocosm studies tracking non-target arthropod diversity post-application .

Q. What methodologies are critical for isolating this compound enantiomers at preparative scales?

Chiral resolution via simulated moving bed (SMB) chromatography or enzymatic kinetic resolution offers industrial scalability. Optimize parameters (e.g., solvent composition, temperature) using enantiomeric excess (ee) as a metric. Confirm purity via X-ray crystallography or nuclear magnetic resonance (NMR) .

Regulatory and Compliance Considerations

Q. What EPA tolerances and application restrictions apply to this compound in food-handling environments?

Current tolerances for hydroprene residues are 0.2 ppm in food-handling establishments. Applications must avoid direct contact with food surfaces and adhere to spot-treatment guidelines (e.g., minimum 3-foot distance from exposed food). Researchers must review 40 CFR §180.501 for compliance during field trials .

Q. How do EPA’s ecological risk assessments inform experimental design for this compound?

The EPA waived environmental fate data requirements for hydroprene due to low exposure risk from labeled uses. However, researchers should still evaluate non-target impacts using microcosm assays and monitor degradation products (e.g., via LC-HRMS) to identify potential bioactive metabolites .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

Fit data to logistic regression models (e.g., probit analysis) to estimate LC50/EC50 values. Use Bayesian hierarchical models to account for variability across replicates or species. Report confidence intervals and effect sizes per ARRIVE guidelines to enhance reproducibility .

Q. How should researchers address conflicting results between laboratory and field studies on this compound’s efficacy?

Lab-field discordance often stems from environmental factors (e.g., UV degradation, temperature). Conduct semi-field trials (e.g., greenhouse assays) to bridge this gap. Use mixed-effects models to isolate variables influencing efficacy, such as formulation stability or insect population genetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |